Isomer-Specific Antiproliferative Activity: 4-CF₃ Pyrimidine Derivatives Show IC₅₀ of 4.42 μM Against PC-3 Prostate Cancer Cells, Outperforming 5-Fluorouracil Control
In a systematic evaluation of trifluoromethyl-containing polysubstituted pyrimidine derivatives, compounds bearing the 4-CF₃ pyrimidine scaffold demonstrated antiproliferative activity superior to the clinical comparator 5-fluorouracil [1]. The 4-CF₃ substitution pattern contributed to hydrophobic pocket integration within ubiquitin-specific protease 7 (USP7) [1]. This provides a quantitative benchmark distinguishing the 4-CF₃ isomer series from non-fluorinated pyrimidine alternatives.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 4.42 ± 0.46 μmol L⁻¹ (Compound XXId, 4-CF₃ pyrimidine derivative) |
| Comparator Or Baseline | 5-Fluorouracil: 6.39 ± 0.71 μmol L⁻¹ |
| Quantified Difference | 30.8% lower IC₅₀ (1.44× improved potency) |
| Conditions | MTT assay, PC-3 human prostate cancer cell line |
Why This Matters
Quantifies that 4-CF₃ pyrimidine-derived compounds can achieve measurable potency advantages over a standard-of-care anticancer agent, providing a data-driven rationale for selecting this scaffold in oncology drug discovery programs.
- [1] Liu L, et al. Design, Synthesis and Antitumor Activity Evaluation of Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives. Russ J Bioorg Chem. 2023;49:86-100. View Source
